molecular formula C10H10N2 B184975 Quinolin-8-ylmethanamine CAS No. 15402-71-8

Quinolin-8-ylmethanamine

Cat. No.: B184975
CAS No.: 15402-71-8
M. Wt: 158.2 g/mol
InChI Key: OPCQDOJDTZBLEJ-UHFFFAOYSA-N
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Description

Quinolin-8-ylmethanamine, also known as 8-quinolinylmethanamine, is an organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and coordination chemistry due to its unique structural properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine-substituted quinolines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of quinolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. In medicinal chemistry, its derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Quinolin-8-ylmethanamine can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its methanamine group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for the formation of a wide range of derivatives with diverse applications in various fields .

Properties

IUPAC Name

quinolin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCQDOJDTZBLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567918
Record name 1-(Quinolin-8-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15402-71-8
Record name 1-(Quinolin-8-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolin-8-yl-methylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.8432 g (4.58 mmol) 21 in 20 mL EtOAc was added 0.0880 g Pd (10% on C). After 19 h under H2 at atmospheric pressure, the reaction mixture was diluted with 25 mL EtOAc and filtered over celite. The celite was washed with 150 mL EtOAc, and the combined organics were dried over Na2SO4, filtered and concentrated in vacuo. Purification by flash chromatography (40×140 mm silica gel, linear gradient 5-15% (10% NH4OH:MeOH):CH2Cl2) gave 22. 1H NMR (CDCl3, 400 MHz) δ 8.936 (dd, 1H, J=1.78, 4.16 Hz, ArH); 8.165 (dd, 1H, J=1.69, 8.28 Hz, ArH); 7.730 (dd, 1H, J=1.10, 8.14 Hz, ArH); 7.652 (dd, 1H, J=0.64, 7.03 Hz, ArH); 7.497 (t, 1H, J=7.59 Hz, ArH); 7.421 (dd, 1H, J=4.22, 8.23 Hz, ArH); 4.433 (s, 2H, ArCH2); MS (FAB): m/z 159.09 (M+H).
Name
Quantity
0.8432 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.088 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to Quinolin-8-ylmethanamine derivatives?

A1: Several research groups have explored the synthesis of this compound derivatives, primarily focusing on C(sp3)-H functionalization of 8-methylquinolines. Here are three notable approaches:

  • Rhodium(III)-catalyzed C(sp3)-H amination: This method utilizes a cationic rhodium catalyst, lithium acetate, and lithium carbonate to facilitate the reaction between 8-methylquinolines and azodicarboxylates, leading to the formation of this compound derivatives [].
  • Copper-catalyzed C-H amidation: This approach employs a copper catalyst and N-fluoroarylsulfonimides to achieve the amidation of 8-methylquinolines via C(sp3)-H activation. This method offers high functional group tolerance and avoids the need for additional oxidants [].
  • Ruthenium(II)-catalyzed amidation: Researchers have also successfully employed a ruthenium(II) catalyst, specifically [(p-cymene)RuCl2]2, to catalyze the amidation reaction between 8-methylquinolines and azides. This method provides an efficient route to Quinolin-8-ylmethanamines under mild conditions [].

Q2: Has the biological activity of Quinolin-8-ylmethanamines been investigated?

A: Yes, at least one study has explored the cytotoxic potential of synthesized this compound derivatives []. Researchers evaluated these compounds for their in vitro cytotoxicity against two human cancer cell lines:

    Q3: Are there any insights into the mechanism of these catalytic reactions?

    A: The research on Rhodium(III)-catalyzed amidation provides some insight into the reaction mechanism. In this study, scientists were able to isolate and characterize a five-membered rhodacycle intermediate []. This finding suggests that the reaction proceeds through a C-H activation step facilitated by the rhodium catalyst, followed by the insertion of the azide group and subsequent reductive elimination to yield the final this compound product. Further mechanistic studies could provide a more detailed understanding of these reactions and inform the development of more efficient and selective catalysts.

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